SSR128129E free acid
Overview
Description
2-Amino-5-[(1-Methoxy-2-Methylindolizin-3-Yl)carbonyl]benzoic Acid is an aminobenzoic acid that is anthranilic acid substituted at position 5 by a (1-methoxy-2-methylindolizin-3-yl)carbonyl group . It has a molecular formula of C18H16N2O4 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:COc1c(C)c(n2ccccc12)C(=O)c3ccc(c(c3)C(=O)O)N
. This notation provides a way to represent the structure using ASCII strings. Physical and Chemical Properties Analysis
The compound has a net charge of 0, an average mass of 324.33060, and a monoisotopic mass of 324.11101 .Scientific Research Applications
Synthesis Methods : The synthesis of compounds related to 2-Amino-5-[(1-Methoxy-2-Methylindolizin-3-Yl)carbonyl]benzoic Acid involves multi-step chemical reactions. For example, the synthesis of 4-Amino-2-Methoxy-5-Ethylthio Benzoic Acid, an intermediate for antipsychotic amisulpride, is performed using 4-amino salicylic acid through methylation, thiocyanation, hydrolysis, and ethylation reactions, yielding a 65% total yield (Yang Guo-jun, 2010). Similarly, the synthesis of 2-[(4-Methoxy-6-methylthio-2-pyrimidinyl)aminocarbonyl-aminosulfonyl] Benzoic Acid Methyl Ester involves the reaction of (4-methoxy-6-methylthio-2-pyrimidinyl)amine with 2-methoxylcarbonylbenzene-sulfonylisocyanate, highlighting complex synthetic routes (H. Ming & D. South, 2004).
Crystal Structure Analysis : The structure of synthesized compounds is often validated using techniques like IR, HNMR, and MS. For instance, the compound 2-[(4-Methoxy-6-methylthio-2-pyrimidinyl)aminocarbonyl-aminosulfonyl]benzoic acid methyl ester was studied for its crystal structure, revealing insights into molecular conjugation systems and hydrogen bonding patterns, contributing to our understanding of molecular interactions and stability (H. Ming & D. South, 2004).
Adsorption and Removal Applications : Modified activated carbon using 2-hydroxy-5-methoxy benzoic acid has been utilized for the removal of cobalt ions from aqueous solutions. This showcases the compound's utility in environmental remediation and purification processes (J. K. Gunjate et al., 2020).
Doping Agents for Conductivity : Benzoic acid derivatives, including 2-methoxybenzoic acid, have been employed as doping agents for polyaniline, enhancing its conductivity. This indicates the relevance of such compounds in material sciences and electrical engineering applications (C. A. Amarnath & S. Palaniappan, 2005).
Antimicrobial Properties : Derivatives of benzoic acid have been synthesized and tested for antimicrobial activity. This underlines the potential pharmaceutical applications of such compounds in combating microbial infections (N. Patel, S. N. Agravat & Faiyazalam M. Shaikh, 2011).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-amino-5-(1-methoxy-2-methylindolizine-3-carbonyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-10-15(20-8-4-3-5-14(20)17(10)24-2)16(21)11-6-7-13(19)12(9-11)18(22)23/h3-9H,19H2,1-2H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMCWIDCSPHZRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1OC)C(=O)C3=CC(=C(C=C3)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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